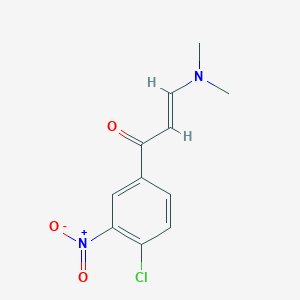

1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one, also known as 4-chloro-3-nitro-N,N-dimethylpropenamide, is an organic compound belonging to the class of nitro amides. It is a colorless solid with a molecular formula of C8H10ClNO3. The compound has been studied extensively for its various applications in scientific research and laboratory experiments.

Scientific Research Applications

Nonlinear Optical Properties and Potential Optical Device Applications

1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one has been explored for its third-order nonlinear optical properties, investigated through the z-scan technique with nanosecond laser pulses. This compound exhibits a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting its utility in optical device applications such as optical limiters (Rahulan et al., 2014).

Crystal and Molecular Structure Insights

Research into the crystal and molecular structures of similar compounds reveals insights into their potential applications. For example, studies on the structures of symmetric vinamidinium salts, including compounds with related structures, indicate notable NLO properties and pseudo double bond character in C-N bonds (Sridhar et al., 2002).

Anticancer Potential

Compounds with structural similarities, such as alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, have been prepared and tested for their cytotoxic effects towards human WiDr colon cancer cells. These compounds show potent cytotoxicity with IC50 values of less than 10 μM, indicating their potential as cancer therapeutics (Pati et al., 2007).

Polymer Interactions and Antibacterial Activity

A novel cationic polymer, synthesized from compounds with similar structures, demonstrates photolabile properties, allowing for the condensation and subsequent light-induced release of double-strand DNA. This feature, along with its ability to switch antibacterial activity to a non-toxic character upon light irradiation, underscores its potential in biomedical applications (Sobolčiak et al., 2013).

Electrochemical and Optical Properties

The synthesis and characterization of polyphenylacetylenes containing strong donor functions, including N,N-dimethylamino groups, reveal insights into their solubility, molecular weight distribution, and potential for doping via functional groups on substituents. These properties indicate the applicability of such compounds in electronic and optical devices (Lindgren et al., 1991).

properties

IUPAC Name |

(E)-1-(4-chloro-3-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAZUUZVINFQBQ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2945700.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2945701.png)

![Tert-butyl N-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2945708.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2945711.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)